7-fluoro-1-(3-methoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione 7-fluoro-1-(3-methoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15546250
InChI: InChI=1S/C25H25FN2O5/c1-31-18-5-2-4-16(14-18)22-21-23(29)19-15-17(26)6-7-20(19)33-24(21)25(30)28(22)9-3-8-27-10-12-32-13-11-27/h2,4-7,14-15,22H,3,8-13H2,1H3
SMILES:
Molecular Formula: C25H25FN2O5
Molecular Weight: 452.5 g/mol

7-fluoro-1-(3-methoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC15546250

Molecular Formula: C25H25FN2O5

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

7-fluoro-1-(3-methoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C25H25FN2O5
Molecular Weight 452.5 g/mol
IUPAC Name 7-fluoro-1-(3-methoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C25H25FN2O5/c1-31-18-5-2-4-16(14-18)22-21-23(29)19-15-17(26)6-7-20(19)33-24(21)25(30)28(22)9-3-8-27-10-12-32-13-11-27/h2,4-7,14-15,22H,3,8-13H2,1H3
Standard InChI Key QMMOECYWDSGKOM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)F

Introduction

7-Fluoro-1-(3-methoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the chromeno[2,3-c]pyrrole class. This compound is characterized by its unique structure, which includes a fluorine atom, a morpholine ring, and a methoxyphenyl group. These structural features contribute to its distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and drug development.

Synthesis and Reactions

The synthesis of 7-fluoro-1-(3-methoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps starting from readily available precursors. Key synthetic routes include complex organic reactions that require careful control of reaction conditions to optimize yield and purity.

Biological Activity and Research

The biological activity of this compound is an area of active research. Compounds with similar structures have exhibited various pharmacological activities, including potential interactions with enzymes and receptors. The specific mechanisms by which this compound exerts its biological effects are under investigation.

Potential Applications

7-Fluoro-1-(3-methoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione holds potential applications in various fields, particularly in medicinal chemistry and drug development. Its unique structure and properties make it a candidate for further modification to enhance biological activity or create derivatives with tailored properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator